molecular formula C22H29N5O2 B3795330 N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide

N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide

Cat. No.: B3795330
M. Wt: 395.5 g/mol
InChI Key: COHULFQAGXWKTB-UHFFFAOYSA-N
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Description

N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the final coupling with the cyclopentanecarboxamide moiety. Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind effectively to these targets, thereby inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-7-8-18(13-19(15)24-21(28)17-5-3-4-6-17)22(29)27-11-9-16(10-12-27)20-25-23-14-26(20)2/h7-8,13-14,16-17H,3-6,9-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHULFQAGXWKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=CN3C)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide
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N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide

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